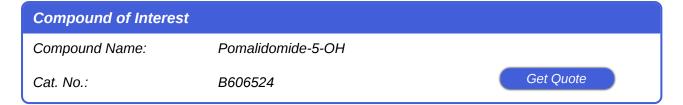


Pomalidomide-5-OH CAS number and molecular weight

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In-Depth Technical Guide to Pomalidomide-5-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-5-OH, a hydroxylated metabolite of the potent immunomodulatory drug Pomalidomide, is a critical molecule in the study of targeted protein degradation. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), playing a key role in the formation of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of **Pomalidomide-5-OH**, including its physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its application in drug discovery and development.

Physicochemical Properties

Pomalidomide-5-OH is characterized by the addition of a hydroxyl group to the phthalimide ring of Pomalidomide. This modification can influence its binding affinity, pharmacokinetic, and pharmacodynamic properties.



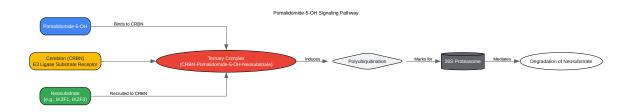
Property	Value	Reference
CAS Number	1547162-41-3	[1][2]
Molecular Formula	C13H11N3O5	[1]
Molecular Weight	289.24 g/mol	[1]
Synonyms	5-Hydroxy pomalidomide, CC- 17368	[2]

Mechanism of Action: A Molecular Glue for Targeted Protein Degradation

Pomalidomide-5-OH functions as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific target proteins, known as neosubstrates. This induced proximity leads to the ubiquitination and subsequent degradation of these neosubstrates by the proteasome. The primary neosubstrates for the Pomalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are crucial for the survival of certain cancer cells, particularly in multiple myeloma.[3][4]

The core mechanism involves the formation of a ternary complex, comprised of **Pomalidomide-5-OH**, CRBN, and the target protein. This process is central to the therapeutic potential of Pomalidomide and its derivatives in oncology.





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Pomalidomide-5-OH induced protein degradation pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **Pomalidomide-5-OH**.

CRBN Binding Affinity Assessment by Competitive Fluorescence Polarization

This assay is designed to determine the binding affinity of **Pomalidomide-5-OH** to CRBN by measuring the displacement of a fluorescently labeled ligand.

Materials:

- Recombinant human CRBN-DDB1 complex
- Fluorescently labeled thalidomide or pomalidomide tracer
- Pomalidomide-5-OH



- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
- Black, low-volume 384-well plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Compound Preparation: Prepare a serial dilution of Pomalidomide-5-OH in Assay Buffer.
- Assay Mix Preparation: Prepare an assay mix containing the recombinant CRBN-DDB1 complex and the fluorescent tracer at concentrations optimized for a stable fluorescence polarization signal.
- Reaction Setup: To the wells of a 384-well plate, add the serially diluted Pomalidomide-5 OH.
- Initiation of Reaction: Add the assay mix to all wells.
- Incubation: Incubate the plate at room temperature for a duration sufficient to reach binding equilibrium (typically 30-60 minutes), protected from light.
- Detection: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorescent tracer.
- Data Analysis: Plot the fluorescence polarization values against the logarithm of the Pomalidomide-5-OH concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



Preparation Prepare Pomalidomide-5-OH Prepare CRBN-DDB1 Serial Dilution and Fluorescent Tracer Mix Assay Add Compound to Plate Add Assay Mix Incubate at RT Ana ysis Measure Fluorescence Polarization Calculate IC50

Fluorescence Polarization Workflow

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Experimental workflow for the FP competitive binding assay.

Western Blotting for Neosubstrate Degradation



This protocol is used to quantify the degradation of target proteins, such as IKZF1 and IKZF3, in cells treated with **Pomalidomide-5-OH**.

Materials:

- Cell line expressing the target neosubstrate (e.g., MM.1S multiple myeloma cells)
- Pomalidomide-5-OH
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against the target protein (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-GAPDH, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of Pomalidomide-5-OH for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
- Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.



- SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control to determine the extent of degradation.

Synthesis of Pomalidomide-5-OH

While a detailed, step-by-step synthesis protocol for **Pomalidomide-5-OH** is not readily available in the public domain, the general approach involves the hydroxylation of a pomalidomide precursor. The synthesis of pomalidomide and its derivatives typically starts from 3-nitrophthalic acid or a related precursor, which is then reacted with 3-aminopiperidine-2,6-dione.[5][6] The introduction of the hydroxyl group at the 5-position of the phthalimide ring would likely involve a regioselective hydroxylation step, potentially using specific oxidizing agents or a protecting group strategy to direct the hydroxylation.

Conclusion

Pomalidomide-5-OH is a valuable research tool for scientists and drug developers in the field of targeted protein degradation. Its role as a CRBN ligand is fundamental to the development of novel therapeutics, particularly PROTACs. The experimental protocols and mechanistic insights



provided in this guide offer a solid foundation for the investigation and application of **Pomalidomide-5-OH** in advancing the understanding and treatment of various diseases.

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